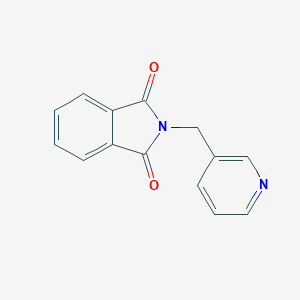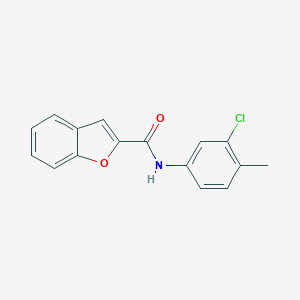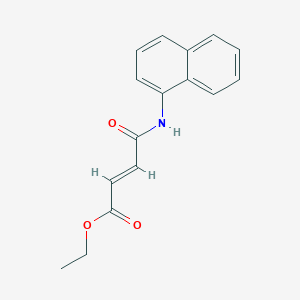
8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as ADOA, is a novel compound that has attracted the attention of researchers due to its potential applications in various fields. ADOA is a synthetic compound that belongs to the chromene family and has been studied for its potential therapeutic uses.
Aplicaciones Científicas De Investigación
8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of 8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that this compound may exert its effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. This compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Furthermore, more studies are needed to determine the optimal dosage and administration of this compound.
Direcciones Futuras
There are several future directions for the study of 8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One future direction is to further investigate the mechanism of action of this compound. Another future direction is to study the potential therapeutic applications of this compound in other fields such as cardiovascular diseases and metabolic disorders. Furthermore, more studies are needed to determine the optimal dosage and administration of this compound. Finally, more studies are needed to determine the safety and toxicity of this compound in vivo.
Conclusion:
In conclusion, this compound is a novel compound that has potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. This compound is synthesized by using a multistep reaction process and has been shown to have various biochemical and physiological effects. While this compound has advantages such as its potential therapeutic applications and ease of synthesis, more studies are needed to determine its mechanism of action, optimal dosage and administration, and safety and toxicity in vivo.
Métodos De Síntesis
8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is synthesized by using a multistep reaction process. The synthesis involves the reaction between 2,5-dimethoxybenzaldehyde and allyl bromide to form 2,5-dimethoxyphenylpropene. The reaction of 2,5-dimethoxyphenylpropene with malononitrile in the presence of sodium ethoxide produces 8-allyl-2,5-dimethoxy-2H-chromene-3-carbonitrile. Finally, the hydrolysis of 8-allyl-2,5-dimethoxy-2H-chromene-3-carbonitrile with hydrochloric acid produces this compound.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-4-6-13-7-5-8-14-11-16(21(24)27-19(13)14)20(23)22-17-12-15(25-2)9-10-18(17)26-3/h4-5,7-12H,1,6H2,2-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSVRECABFEBEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-2-oxoethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406793.png)


![2-(5-Methyl-1,3-benzoxazol-2-yl)-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B406797.png)
![Heptyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406798.png)


![8-[(2-chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406802.png)
![N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B406804.png)
![4-{[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B406807.png)

![3,4-dimethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B406813.png)
![4-(4-Chloro-phenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B406815.png)
![4-(4-bromophenyl)-1,6-dichloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B406816.png)